molecular formula C10H11BrO B1611600 Allyl 2-bromobenzyl ether CAS No. 87280-01-1

Allyl 2-bromobenzyl ether

Cat. No. B1611600
CAS RN: 87280-01-1
M. Wt: 227.1 g/mol
InChI Key: WBVJSBVYPDCMEW-UHFFFAOYSA-N
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Description

Allyl 2-bromobenzyl ether is a chemical compound with the molecular formula BrC6H4CH2OCH2CH=CH2 . It is used in various chemical reactions and has interesting industrial applications .


Synthesis Analysis

Ethers like Allyl 2-bromobenzyl ether can be synthesized through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of Allyl 2-bromobenzyl ether is represented by the formula BrC6H4CH2OCH2CH=CH2 . This structure includes a bromobenzyl group (BrC6H4CH2-) and an allyl group (OCH2CH=CH2) connected by an ether linkage (O-).


Chemical Reactions Analysis

Allyl 2-bromobenzyl ether can undergo various chemical reactions. For instance, it can undergo the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . It can also participate in reactions involving the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .


Physical And Chemical Properties Analysis

Allyl 2-bromobenzyl ether is a colorless liquid with a refractive index of 1.5462 at 20°C. It has a boiling point of 251-252°C and a density of 1.327 g/mL at 25°C .

Scientific Research Applications

Electrochemical Activation and Cyclisation

Allyl 2-bromobenzyl ether has been studied for its role in the electrochemical activation of C-X bonds, a process that requires very negative electrode potentials. The reductive cyclisation of allyl 2-bromobenzyl ether, a model reaction with industrial applications, has been explored to understand the reaction mechanism and influence of the electrocatalyst. A novel electrode design combined with density functional theory calculations has been utilized to study the intermediates in this reaction, providing insights for optimizing electrocatalyst tuning (Pauwels et al., 2018).

Electrocatalytic Activity and Cyclisation

The compound's role in intramolecular cyclisation reactions has been a focus, with studies exploring the electrocatalytic activity of various cathode materials for the cyclisation of allyl 2-bromobenzyl ether to 2-methyl benzopyran. Such research highlights the influence of cathode materials on electrocatalytic activity, critical for applications in synthetic chemistry and material science (Vanrenterghem & Breugelmans, 2017).

Carbolithiation and Synthesis of Benzofurans

A significant application of allyl 2-bromobenzyl ether lies in the synthesis of benzofuran derivatives. The compound has been used in carbolithiation reactions involving allyl 2-lithioaryl ethers, providing a method for the enantioselective synthesis of functionalized 2,3-dihydrobenzofurans. This process has implications in medicinal chemistry and the development of pharmacologically active compounds (Barluenga et al., 2005).

Novel Material for Organic Electronics

In the field of organic electronics, allyl phenyl thiophene ether, synthesized by coupling 2-bromothiophene with 4-bromo allyl phenyl ether, has been identified as a potential dielectric material. Its application in organic thin-film transistors underlines the relevance of allyl 2-bromobenzyl ether derivatives in the development of advanced electronic devices (Sathyapalan et al., 2008).

Safety And Hazards

While this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it’s always important to handle it with care and use appropriate safety measures, such as wearing safety glasses with side shields .

Future Directions

There are ongoing studies on the reductive cyclisation of Allyl 2-bromobenzyl ether and its potential industrial applications . Additionally, advancements in ether synthesis from organic solvents to water are being explored, which could potentially impact the synthesis of Allyl 2-bromobenzyl ether .

properties

IUPAC Name

1-bromo-2-(prop-2-enoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJSBVYPDCMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518805
Record name 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-bromobenzyl ether

CAS RN

87280-01-1
Record name 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87280-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Vanrenterghem, T Breugelmans - Electrochimica Acta, 2017 - Elsevier
… for the intramolecular cyclisation reaction of allyl 2-bromobenzyl ether to 2-methyl benzopyran. … (CV) in an electrolyte solution of allyl 2-bromobenzyl ether (1 mM) + tetrabutylammonium …
Number of citations: 6 www.sciencedirect.com
D Pauwels, HYV Ching, M Samanipour… - Electrochimica …, 2018 - Elsevier
… As a proof of concept, we describe here our investigation of the intermediates in the reductive cyclisation of allyl 2-bromobenzyl ether, which to the best of our knowledge, has not been …
Number of citations: 7 www.sciencedirect.com
M Samanipour - 2022 - repository.uantwerpen.be
… intramoleculaire cyclisatie van allyl 2-bromobenzyl ether) en elektrochemische aldolcondensatie van aceton in hoofdstuk 6 (Herevaluatie van de elektrochemische zelfcondensatie van …
Number of citations: 0 repository.uantwerpen.be
S Neukermans, J Hereijgers, HYV Ching… - Electrochemistry …, 2018 - Elsevier
In this work, an improved in-situ EPR hydrodynamic electrochemical cell design is constructed and validated. The created platform enables the fast and accurate screening of new …
Number of citations: 8 www.sciencedirect.com
S Braune, M Pohlman, U Kazmaier - The Journal of Organic …, 2004 - ACS Publications
THF/carbonyl complexes of molybdenum and tungsten are suitable precursors for the synthesis of the corresponding monoisonitrile carbonyl complexes. Whereas complexes with …
Number of citations: 38 pubs.acs.org
S Neukermans, F Vorobjov, T Kenis, R De Wolf… - Electrochimica …, 2020 - Elsevier
… Electrochimica Acta Identifying intermediates in the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether by an improved electron paramagnetic resonance …
Number of citations: 13 www.sciencedirect.com
D Pauwels - 2018 - repository.uantwerpen.be
… The setup is validated on a case study: the reductive intramolecular cyclisation of allyl 2bromobenzyl ether to 4-methylisochromane. Intermediate products are detected and identified, …
Number of citations: 5 repository.uantwerpen.be
S den Hartog, S Neukermans, M Samanipour… - Electrochimica …, 2022 - Elsevier
Electron paramagnetic resonance (EPR) spectroscopy is not considered a standard technique within the electrochemist's toolkit. It was used more frequently in electrocatalysis research …
Number of citations: 9 www.sciencedirect.com
SA Bonke, T Risse, A Schnegg… - Nature Reviews Methods …, 2021 - nature.com
In situ catalysis studies seek insight into species present under reaction conditions to elucidate reaction mechanisms and understand the atomistic details of the active catalyst, both of …
Number of citations: 40 www.nature.com
S Neukermans - 2021 - repository.uantwerpen.be
The increasing renewable energy production and declining interest in fossil fuel generates opportunities for the electrification of industrial processes. This electrification can be reached …
Number of citations: 1 repository.uantwerpen.be

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